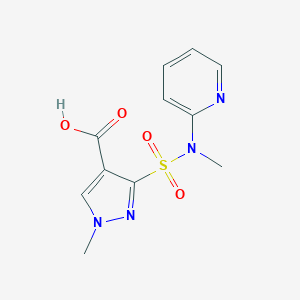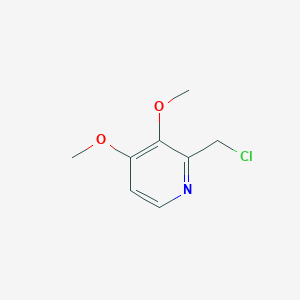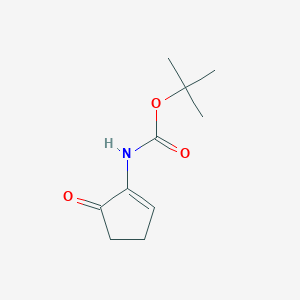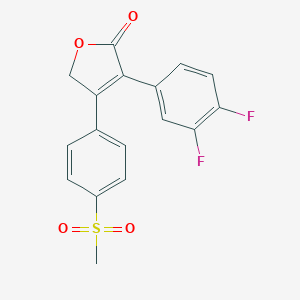
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is also known as AJ-9677 and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Mécanisme D'action
The mechanism of action of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine involves the inhibition of specific enzymes and proteins involved in disease progression. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for cognitive function. Additionally, (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been shown to inhibit the activity of monoamine oxidase B, an enzyme involved in the breakdown of dopamine, which is essential for motor function.
Effets Biochimiques Et Physiologiques
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins involved in disease progression. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine in lab experiments include its potent activity against specific enzymes and proteins, which can be useful in studying disease progression. However, the limitations of using the compound include its potential toxicity and the need for further research to determine its safety and efficacy in clinical trials.
Orientations Futures
The future directions for research on (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine include exploring its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of the compound in clinical trials and to develop more efficient synthesis methods. Finally, the compound's potential for use in drug delivery systems and as a diagnostic tool should also be explored.
Méthodes De Synthèse
The synthesis of (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine involves the reaction of (S)-2-(diphenylmethyl)-1-pyrrolidine with 2-nitroethylene oxide in the presence of a catalyst. The resulting compound is then treated with methanol to obtain the final product.
Applications De Recherche Scientifique
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is ongoing to explore its efficacy in clinical trials.
Propriétés
IUPAC Name |
(2S)-2-[methoxy(diphenyl)methyl]-1-[(E)-2-nitroethenyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-20(17-9-4-2-5-10-17,18-11-6-3-7-12-18)19-13-8-14-21(19)15-16-22(23)24/h2-7,9-12,15-16,19H,8,13-14H2,1H3/b16-15+/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYVRDYAEDJRRD-VVLLFNJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1C=C[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@@H]1CCCN1/C=C/[N+](=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447009 |
Source


|
| Record name | (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine | |
CAS RN |
163814-41-3 |
Source


|
| Record name | (S,E)-2-(Methoxydiphenylmethyl)-1-(2-nitrovinyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
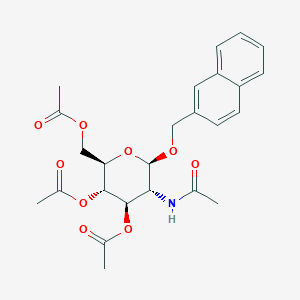
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
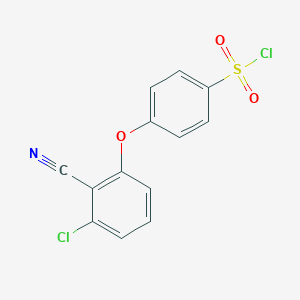
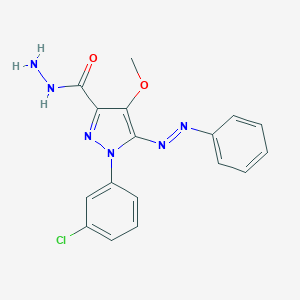
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
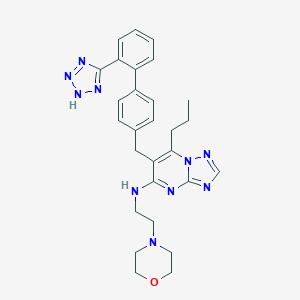
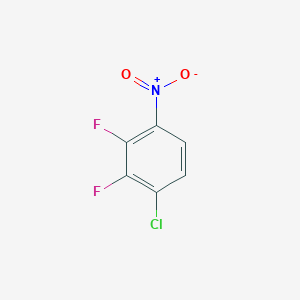
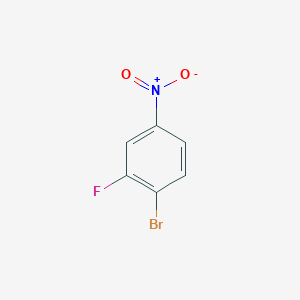
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
